Lipophilicity Advantage: 51.6% Higher LogP Versus Non-Ethoxylated Analog
3-Bromo-2-ethoxy-5-fluoroaniline demonstrates a calculated LogP value of approximately 3.15, which is 51.6% higher (absolute difference of 1.09 LogP units) than the LogP of 2.06 for the non-ethoxylated analog 3-bromo-5-fluoroaniline (CAS 134168-97-1) [1]. This significant increase in lipophilicity results from the presence of the ethoxy group at the ortho position relative to the amino group, which contributes additional hydrophobic surface area and modulates the overall partition coefficient [1].
(51.6% relative increase)
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.15 (predicted) |
| Comparator Or Baseline | 3-Bromo-5-fluoroaniline (CAS 134168-97-1) LogP = 2.06 |
| Quantified Difference | ΔLogP = +1.09 (51.6% relative increase) |
| Conditions | In silico calculation based on molecular structure; LogP values sourced from vendor databases |
Why This Matters
Higher LogP is correlated with improved membrane permeability, which may enhance oral bioavailability of downstream drug candidates incorporating this building block—a critical consideration in lead optimization programs where achieving adequate exposure is a common failure point [2].
- [1] ChemSrc. 3-Bromo-2-ethoxy-5-fluoroaniline (CAS 1096354-40-3) Chemical & Physical Properties. ChemSrc Database, 2024. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3): 235-248. View Source
